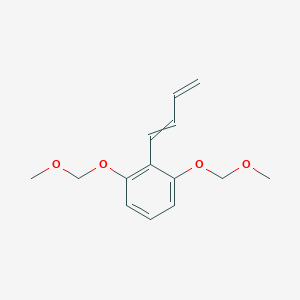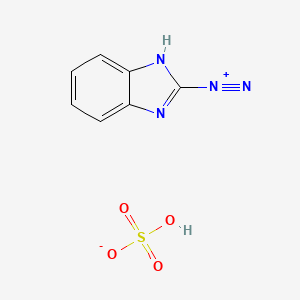
1H-Benzimidazole-2-diazonium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-2-diazonium hydrogen sulfate is a diazonium salt derived from benzimidazole. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and material science. The diazonium group attached to the benzimidazole ring makes it a valuable intermediate for synthesizing a wide range of chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium hydrogen sulfate can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves treating 1H-benzimidazole-2-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The reaction typically proceeds as follows:
- Dissolve 1H-benzimidazole-2-amine in an acidic solution.
- Add sodium nitrite slowly while maintaining the temperature below 5°C.
- The diazonium salt forms and can be isolated by precipitation with hydrogen sulfate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent temperature and reagent addition rates.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-2-diazonium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium sulfite or stannous chloride in acidic conditions.
Major Products Formed:
Substitution Products: Aryl halides, aryl cyanides, and phenols.
Azo Compounds: Azo dyes with vibrant colors.
Amines: The corresponding amine from reduction reactions.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-2-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and dyes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-benzimidazole-2-diazonium hydrogen sulfate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. In biological systems, the compound’s reactivity may result in interactions with proteins, nucleic acids, or other biomolecules, potentially leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1H-Benzimidazole: The parent compound, lacking the diazonium group, is less reactive but still valuable in medicinal chemistry.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positions, offering varied reactivity and applications.
1H- and 2H-Benzotriazoles: Another class of benzazoles with distinct chemical properties and uses.
Uniqueness: 1H-Benzimidazole-2-diazonium hydrogen sulfate stands out due to its diazonium group, which imparts unique reactivity, making it a versatile intermediate for synthesizing a wide range of compounds. Its ability to undergo various substitution and coupling reactions distinguishes it from other benzimidazole derivatives .
Propiedades
Número CAS |
164357-21-5 |
|---|---|
Fórmula molecular |
C7H6N4O4S |
Peso molecular |
242.21 g/mol |
Nombre IUPAC |
1H-benzimidazole-2-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H5N4.H2O4S/c8-11-7-9-5-3-1-2-4-6(5)10-7;1-5(2,3)4/h1-4H,(H,9,10);(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
INEDUJKHARVDLK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)[N+]#N.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
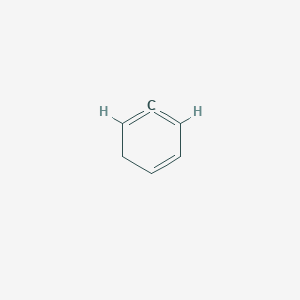
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
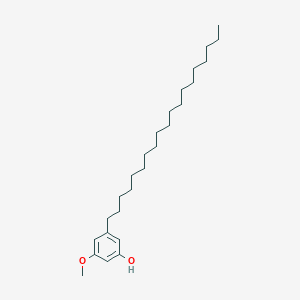
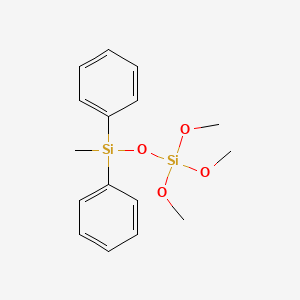
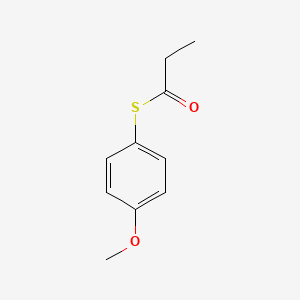
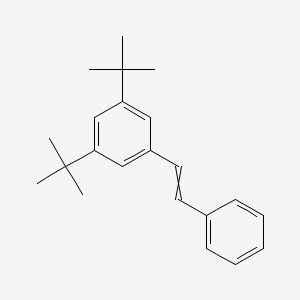
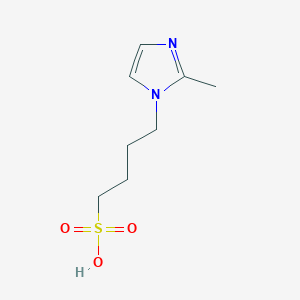

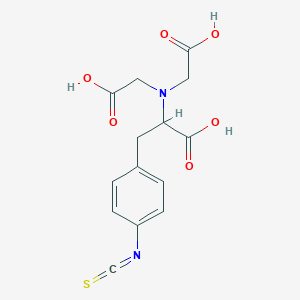
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
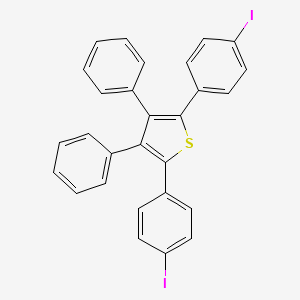
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
